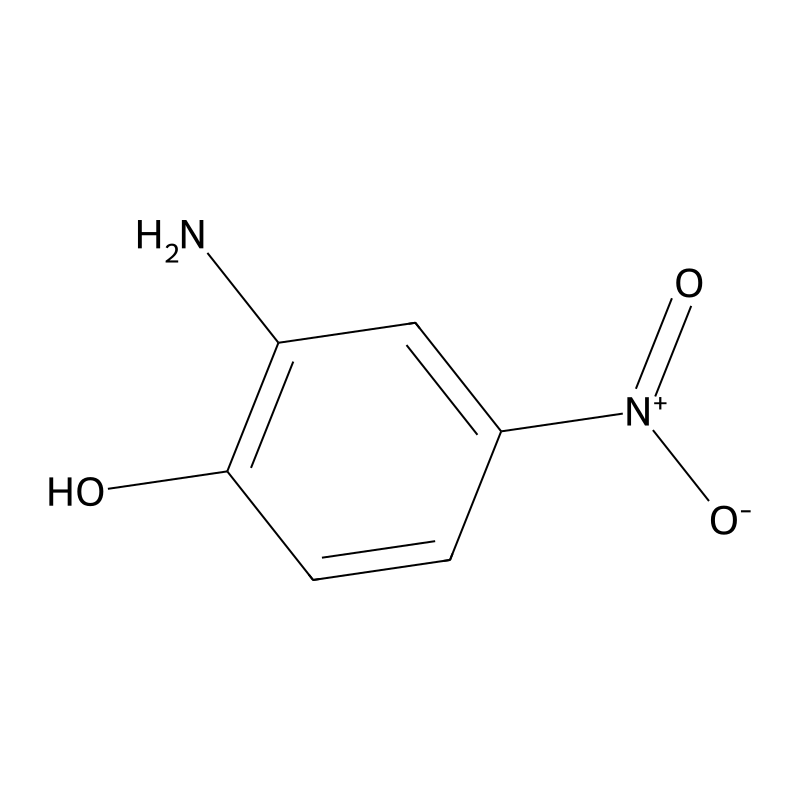

2-Amino-4-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Soluble in ethanol, diethyl ether, acetic acid, warm benzene

Soluble in acetone

In water, 925 mg/L at 23 °C

Synonyms

Canonical SMILES

Analytical Chemistry:

- Indicator: Due to its ability to change color depending on the solution's pH, 2-A-4-NP can be used as a pH indicator. It turns yellow in acidic solutions and orange in basic solutions . This allows researchers to visually determine the acidity or alkalinity of a solution.

Organic Chemistry:

- Synthesis of Dyes and Pigments: 2-A-4-NP serves as an intermediate in the production of certain mordant dyes like CI Mordant Brown 1 and CI Mordant Brown 33. These dyes are used to color various materials, including leather, nylon, silk, wool, and fur .

Material Science:

- Study of Metal-Organic Frameworks (MOFs): Researchers explore the potential of 2-A-4-NP as a linker molecule in the construction of MOFs. These porous materials have various applications, including gas storage, separation, and catalysis .

Environmental Science:

2-Amino-4-nitrophenol, with the chemical formula CHNO, is an organic compound characterized by an amino group and a nitro group attached to a phenolic structure. It typically appears as orange prisms or a yellow powder and is known for its limited solubility in water (less than 1 mg/mL at 20°C) and its potential toxicity upon exposure . The compound is primarily synthesized from 2,4-dinitrophenol through reduction processes, making it a significant derivative in various chemical applications.

2-A-4-NP can pose several safety hazards:

- Toxicity: Data on the specific toxicity of 2-A-4-NP is limited. However, due to the presence of the nitro group, it is suspected to be harmful if ingested, inhaled, or absorbed through the skin [].

- Skin Irritation: Studies suggest that 2-A-4-NP can cause skin irritation and allergic reactions.

- Flammability: 2-A-4-NP has a flash point of 100 °C, indicating flammability at elevated temperatures.

The primary reaction for synthesizing 2-amino-4-nitrophenol involves the selective reduction of 2,4-dinitrophenol. This reduction can occur via several methods:

- Hydrosulfide Reduction: In an aqueous alkaline solution, sodium sulfide is used to reduce the nitro group at the 2-position of 2,4-dinitrophenol, yielding 2-amino-4-nitrophenol .

- Electrolytic Reduction: This method employs electrolysis to achieve the desired reduction, allowing for controlled conditions that can enhance yield and purity .

- Chemical Reduction: Other reducing agents, such as sulfuric acid or ammonia, may also be utilized in various experimental setups to convert 2,4-dinitrophenol into 2-amino-4-nitrophenol .

Research indicates that 2-amino-4-nitrophenol exhibits mutagenic properties. It has shown mutagenic activity in bacterial gene mutation tests and has been linked to renal toxicity at high doses in animal studies . The compound is classified as toxic by ingestion and can cause irritation to the skin, eyes, and respiratory tract upon exposure . Studies have also indicated its potential as a sensitizer in humans based on quantitative structure-activity relationship predictions .

The synthesis of 2-amino-4-nitrophenol can be achieved through various methodologies:

- Reduction of 2,4-Dinitrophenol: This is the most common method involving sodium sulfide in alkaline conditions .

- Electrochemical Methods: Utilizing electrolysis for the selective reduction of nitro groups under controlled conditions .

- Partial Reduction Techniques: Employing specific reagents like sulfuric acid or ammonia to achieve targeted reductions without affecting other functional groups present in the molecule .

2-Amino-4-nitrophenol finds utility in several fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of azo dyes and other colorants.

- Pharmaceuticals: The compound is explored for its potential therapeutic effects due to its biological activity.

- Chemical Research: Used as a reagent in various

Studies on interactions involving 2-amino-4-nitrophenol have highlighted its reactivity with various biological systems. Its mutagenic properties suggest potential interactions with DNA and cellular mechanisms that could lead to genetic alterations. Furthermore, its toxicity profile necessitates careful handling and consideration during laboratory experiments and industrial applications .

Several compounds share structural similarities with 2-amino-4-nitrophenol, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-nitrophenol | Similar amino and nitro groups | Different substitution pattern on the phenolic ring |

| 3-Amino-4-nitrophenol | Nitro group at the para position | Exhibits different biological activity |

| 4-Amino-3-nitrophenol | Amino group at para position | Used primarily in dye synthesis |

| 2,6-Diaminopyridine | Contains two amino groups | Exhibits different reactivity profiles |

| 4-Nitroaniline | Nitro group on aniline | Commonly used in dye production |

Uniqueness of 2-Amino-4-Nitrophenol: The positioning of both the amino and nitro groups on the aromatic ring contributes to its distinct reactivity and biological properties compared to other similar compounds. Its specific synthesis routes further enhance its uniqueness within this chemical family.

The scientific investigation of 2-amino-4-nitrophenol traces back to early 20th-century organic chemistry research, where it emerged as a significant intermediate in the development of synthetic dye chemistry. Historical synthesis methods documented in the literature reveal that early researchers recognized the compound's potential as a building block for complex aromatic systems. The compound's systematic study gained momentum during the expansion of industrial chemistry, particularly in the context of developing new colorants and chemical intermediates.

Early synthetic approaches focused on the selective reduction of 2,4-dinitrophenol, a process that presented significant challenges due to the need to reduce only one nitro group while preserving the other. The development of controlled reduction methods using hydrogen sulfide in aqueous alkaline solutions represented a breakthrough in the compound's commercial viability, allowing for yields of up to 88% under optimized conditions. These foundational studies established the chemical framework that continues to influence contemporary research approaches.

The compound's entry into toxicological literature marked another crucial phase in its academic investigation. Early studies identified potential health concerns, leading to comprehensive evaluation programs that would eventually culminate in major toxicological assessments by organizations such as the National Toxicology Program and the International Agency for Research on Cancer. This dual trajectory of synthetic utility and safety evaluation has characterized the compound's presence in academic literature for decades.

Relevance in Contemporary Chemical and Biochemical Research

Modern research on 2-amino-4-nitrophenol encompasses diverse scientific domains, reflecting the compound's multifaceted nature and continued relevance to contemporary chemical challenges. In biochemical research, the compound serves as a model system for investigating nitroaromatic metabolism and environmental degradation pathways. Studies using the phototrophic bacterium Rhodobacter capsulatus have revealed sophisticated enzymatic pathways for the compound's biodegradation, demonstrating that microbial systems can metabolize 2-amino-4-nitrophenol through light-dependent aerobic pathways.

The compound's role in mutagenicity research has positioned it as an important tool for understanding structure-activity relationships in genotoxicity. Research has demonstrated that 2-amino-4-nitrophenol exhibits mutagenic activity in bacterial systems, fungal organisms, and cultured mammalian cells, while showing different patterns of activity in in vivo systems. This differential activity profile makes it valuable for mechanistic studies of mutagenesis and DNA damage.

Contemporary synthetic chemistry research has explored 2-amino-4-nitrophenol's potential in developing new materials and chemical processes. Its use in preparing specialized dyes and as a precursor for pharmaceutical intermediates continues to drive innovation in synthetic methodology. The compound's well-defined chemical properties make it an excellent substrate for studying reaction mechanisms and developing new synthetic transformations.

Overview of Industrial and Technological Applications

The industrial significance of 2-amino-4-nitrophenol is primarily rooted in its role as an intermediate in dye manufacturing and cosmetic formulations. In the textile industry, the compound serves as a crucial building block for producing azo dyes, which are among the most important classes of synthetic colorants. The compound's ability to undergo diazotization reactions makes it particularly valuable for creating complex dye structures with specific color properties and fastness characteristics.

Table 1: Primary Industrial Applications of 2-Amino-4-nitrophenol

In the cosmetics industry, 2-amino-4-nitrophenol finds application in both semipermanent and permanent hair coloring formulations. Its use in these products has been subject to extensive safety evaluation, with regulatory agencies establishing specific concentration limits and usage guidelines to ensure consumer safety. The compound's effectiveness as a hair colorant stems from its ability to penetrate hair shafts and form stable color complexes.

The compound's role in chemical synthesis extends beyond its primary applications to include use as a starting material for pharmaceutical intermediates and specialty chemicals. Its well-defined reactivity profile and commercial availability make it an attractive choice for researchers developing new synthetic routes and chemical processes.

Research Gaps and Emerging Areas of Interest

Despite extensive investigation, several important research gaps remain in our understanding of 2-amino-4-nitrophenol. One significant area requiring further investigation involves the compound's long-term environmental fate and potential for bioaccumulation. While studies have examined acute toxicity and short-term environmental effects, comprehensive assessments of chronic environmental exposure and ecosystem-level impacts remain limited.

The mechanistic basis for the compound's differential toxicity between species and genders represents another critical research frontier. Studies have consistently shown that male rats exhibit greater sensitivity to the compound's nephrotoxic effects compared to females, but the underlying biochemical mechanisms remain incompletely understood. This differential sensitivity pattern suggests complex interactions between the compound and biological systems that warrant detailed investigation.

Reduction Strategies from Dinitrophenol Precursors

The selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol represents the most established classical synthetic approach for this compound [1]. This methodology relies on the selective reduction of the nitro group in the 2-position while preserving the nitro group at the 4-position, presenting significant challenges in achieving high selectivity and yield [1].

Electrolytic Reduction Methods

Early investigations into electrolytic reduction of 2,4-dinitrophenol demonstrated limited effectiveness, yielding only 13 to 53% of theoretical yield [1] [33]. The electrolytic approach, while pioneering in the field, suffered from poor selectivity and the formation of undesirable by-products including the isomeric 4-amino-2-nitrophenol [1]. These limitations rendered electrolytic methods unsuitable for large-scale production despite their historical significance in establishing the feasibility of selective nitro group reduction [33].

Sulfur Dioxide Reduction with Iron Catalysts

The reduction of 2,4-dinitrophenol using sulfur dioxide in the presence of iron filings represented a significant advancement over electrolytic methods, achieving yields of approximately 60% of theoretical value [1]. This method, documented in German Patent No. 289,454, provided improved efficiency compared to electrolytic approaches while maintaining reasonable selectivity for the desired 2-amino-4-nitrophenol product [1].

Hydrazine-Mediated Reduction Systems

Hydrazine reduction systems in the presence of copper powder or iron powder catalysts emerged as more effective alternatives, achieving yields up to 75% of theoretical value in ethanolic solution [1]. These systems demonstrated superior performance compared to both electrolytic and sulfur dioxide methods, establishing hydrazine as a preferred reducing agent for selective nitro group reduction [11]. The mechanism involves the coordination of hydrazine with metal catalysts to facilitate electron transfer to the nitro group in the 2-position, while the electron-withdrawing effect of the phenolic hydroxyl group influences the selectivity pattern [11].

Hydrosulfide Reduction Technology

The most significant advancement in classical reduction methodology involves the use of sodium hydrosulfide or hydrogen sulfide in aqueous alkaline solution [1]. This approach achieves selective reduction of the 2-nitro group at temperatures between 20°C and 100°C, with optimal conditions typically maintained at 70-75°C [1]. The process requires careful pH control between 7.0 and 9.5, with particular attention to maintaining pH values below 8.5 to prevent over-reduction and minimize by-product formation [1].

The hydrosulfide reduction mechanism proceeds through the formation of 2,4-dinitrophenolate in alkaline medium, followed by selective reduction of the 2-position nitro group [1]. The process generates sulfur as a by-product, which must be separated through filtration or chemical conversion to soluble thiosulfate using sodium sulfite or bisulfite [1]. This methodology consistently achieves yields of 88-94% under optimized conditions, representing the most efficient classical approach for 2-amino-4-nitrophenol synthesis [1].

Nitration and Amination Routes

Alternative synthetic strategies involve direct nitration and amination sequences starting from simpler phenolic precursors [5]. These approaches typically employ 2-aminophenol as the starting material, subjecting it to controlled nitration conditions to introduce the nitro group at the 4-position [5].

Direct Nitration of 2-Aminophenol

The nitration of 2-aminophenol using mixed acid systems (sulfuric acid and nitric acid) provides a direct route to 2-amino-4-nitrophenol [5]. This methodology requires the preliminary formation of 2-aminophenol bisulfate to protect the amino group during nitration, preventing oxidative degradation and ensuring regioselective nitration at the 4-position [5]. The process involves treating 2-aminophenol with concentrated sulfuric acid in an organic solvent such as toluene, followed by controlled addition of mixed acid at temperatures below 0°C [5].

The nitration reaction proceeds through electrophilic aromatic substitution, with the amino group directing nitration to the ortho and para positions relative to the hydroxyl group [5]. The sulfate protection strategy ensures that nitration occurs selectively at the 4-position, avoiding multiple nitration events that would lead to dinitro by-products [5]. Following nitration, the bisulfate protecting group is removed under basic conditions to yield the desired 2-amino-4-nitrophenol product [5].

Sequential Amination Approaches

Sequential amination methodologies involve the conversion of nitrophenol precursors through intermediate compounds [2]. These approaches typically start with 2,4-dinitrochlorobenzene, which undergoes alkaline hydrolysis to form 2,4-dinitrophenol, followed by selective reduction as described in the preceding section [2]. The alkaline hydrolysis proceeds at temperatures of 90-95°C using sodium hydroxide solution, requiring careful temperature control to prevent decomposition [2].

The hydrolysis reaction involves nucleophilic aromatic substitution, where hydroxide ion displaces the chloride substituent to form the phenolic product [2]. This transformation benefits from the electron-withdrawing effects of the two nitro groups, which activate the aromatic ring toward nucleophilic attack [2]. The resulting 2,4-dinitrophenol serves as the immediate precursor for reduction to 2-amino-4-nitrophenol using the hydrosulfide methodology [2].

Modern and Green Chemistry Synthesis Techniques

Catalytic and One-Pot Synthetic Methods

Contemporary synthetic approaches emphasize efficiency and environmental sustainability through the development of catalytic and one-pot methodologies [20] [23]. These advanced techniques aim to reduce waste generation, minimize energy consumption, and improve overall process economics while maintaining high yields and selectivity [23].

Metal Nanoparticle Catalysis

Recent developments in metal nanoparticle catalysis have demonstrated significant potential for 2-amino-4-nitrophenol synthesis through hydrogenation and reduction pathways [16] [26]. Palladium and ruthenium nanoparticles supported on magnetic carriers enable efficient reduction of nitro groups under mild conditions [26]. These catalytic systems operate at temperatures of 80°C under 10 bar hydrogen pressure, providing excellent activity and selectivity for the desired product [23].

The magnetic support systems facilitate catalyst recovery and reuse, addressing sustainability concerns associated with precious metal catalysts [26]. Nickel-based catalysts have emerged as cost-effective alternatives to noble metals, demonstrating comparable activity in one-pot hydrogenation and functionalization reactions [23]. These earth-abundant metal catalysts operate under similar conditions while offering superior economic viability for large-scale applications [23].

One-Pot Synthetic Strategies

One-pot synthetic methodologies combine multiple transformation steps within a single reaction vessel, eliminating the need for intermediate isolation and purification [20] [22]. These approaches reduce solvent consumption, minimize waste generation, and improve overall process efficiency [22]. Recent developments include photocatalyst-free visible light-mediated transformations that proceed through radical pathways under ambient conditions [22].

The integration of reduction and functionalization steps within one-pot protocols enables direct conversion of dinitro precursors to amino-nitro products without intermediate handling [21]. These methodologies employ ultrasound promotion to enhance reaction rates and improve mixing efficiency, particularly in aqueous media [21]. The elimination of traditional heating methods reduces energy consumption while maintaining high conversion rates and product yields [21].

Flow Chemistry Applications

Continuous flow chemistry represents an emerging approach for 2-amino-4-nitrophenol synthesis, offering improved heat and mass transfer compared to batch processes [20]. Flow reactors enable precise control of reaction parameters, including temperature, pressure, and residence time, facilitating optimization of reaction conditions for maximum selectivity [20]. The continuous nature of flow processes reduces the risk of by-product formation and enables real-time monitoring of reaction progress [20].

Biocatalytic and Microbial Transformation Pathways

Biocatalytic approaches to 2-amino-4-nitrophenol synthesis leverage enzymatic transformations and microbial metabolism to achieve selective chemical transformations under mild conditions [7] [13]. These methodologies offer exceptional selectivity and operate under environmentally benign conditions, aligning with green chemistry principles [13].

Nitroreductase Enzyme Systems

Bacterial nitroreductase enzymes demonstrate remarkable selectivity for the reduction of nitroaromatic compounds to their corresponding amines [7]. Rhodobacter capsulatus exhibits the ability to reduce 2,4-dinitrophenol to 2-amino-4-nitrophenol through enzymatic nitroreduction pathways [7]. The bacterium utilizes this transformation as part of its metabolic processes, enabling growth in the presence of the otherwise toxic dinitrophenol substrate [7].

The enzymatic reduction mechanism involves electron transfer from reduced nicotinamide adenine dinucleotides (NADH or NADPH) to the nitro substrates through nitroreductase enzymes [10]. These enzymes demonstrate regioselectivity for specific nitro groups, enabling selective reduction of the 2-position nitro group in 2,4-dinitrophenol while preserving the 4-position nitro group [10]. The enzymatic pathway avoids the formation of sulfur by-products associated with chemical reduction methods, simplifying downstream processing [7].

Microbial Bioconversion Processes

Whole-cell biocatalysis using engineered microorganisms provides an integrated approach to 2-amino-4-nitrophenol production [24]. Escherichia coli strains engineered with enhanced nitroreductase expression demonstrate improved conversion rates for dinitrophenol substrates [24]. The expression of nitroreductases nfsA and nfsB in these organisms enables efficient bioconversion of 2,4-dinitrophenol to 2-amino-4-nitrophenol and 4-amino-2-nitrophenol [24].

The microbial transformation pathway involves the MarA transcription factor, which regulates the expression of nitroreductase enzymes in response to nitroaromatic substrates [24]. This regulatory mechanism enables adaptive responses to substrate availability, optimizing enzyme production for maximum conversion efficiency [24]. The bioconversion process operates under mild conditions (ambient temperature and pressure) while achieving high selectivity for the desired amino-nitrophenol products [24].

Enzymatic Process Optimization

Optimization of biocatalytic processes focuses on maximizing enzyme activity and stability while minimizing costs associated with enzyme production and recovery [18]. Immobilization techniques enable enzyme reuse and facilitate continuous operation of biocatalytic processes [18]. Support materials such as cross-linked polymers and inorganic matrices provide mechanical stability while maintaining enzyme activity [18].

Cofactor regeneration systems are essential for sustained enzymatic activity in nitroreductase-catalyzed transformations [18]. These systems employ glucose dehydrogenase or formate dehydrogenase to regenerate NADH or NADPH cofactors, enabling extended operation without cofactor depletion [18]. The integration of cofactor regeneration with substrate conversion creates self-sustaining biocatalytic systems capable of achieving high conversion rates [18].

Process Optimization for Industrial Scale-Up

Industrial-scale production of 2-amino-4-nitrophenol requires comprehensive process optimization to achieve economic viability while maintaining product quality and environmental compliance . Modern optimization strategies employ statistical design of experiments and process modeling to identify optimal operating conditions .

pH Control and Buffer Systems

Precise pH control represents a critical parameter for industrial-scale synthesis, particularly in hydrosulfide reduction processes [1]. Maintaining pH values between 8.0 and 8.5 during reduction prevents over-reduction while maximizing selectivity for the desired product [1]. Buffer systems employing ammonium salts provide stable pH control while supplying protons necessary for the reduction mechanism [1].

The optimization of buffer capacity ensures consistent pH maintenance throughout the reaction period, preventing pH drift that could compromise product quality [1]. Industrial implementations employ automated pH monitoring and control systems to maintain optimal conditions during large-scale production . These systems integrate real-time feedback control with automated reagent addition to ensure consistent process performance .

Temperature Management and Heat Transfer

Thermal management plays a crucial role in industrial-scale synthesis, affecting both reaction kinetics and product selectivity [1]. Optimal reaction temperatures of 70-75°C for hydrosulfide reduction require efficient heat transfer systems to maintain uniform temperature distribution [1]. Industrial reactors employ jacket cooling or internal coils to provide precise temperature control during exothermic reduction reactions .

Heat transfer optimization minimizes temperature gradients within large-scale reactors, preventing local overheating that could lead to by-product formation . Advanced heat exchanger designs enable rapid temperature adjustment during reaction startup and shutdown procedures . Energy integration strategies recover heat from exothermic reactions to preheat incoming reactants, improving overall process efficiency .

Continuous Processing Technologies

Continuous processing represents the future direction for industrial 2-amino-4-nitrophenol production, offering improved efficiency and reduced capital requirements compared to batch operations [27]. Continuous stirred tank reactors (CSTRs) enable steady-state operation with consistent product quality and reduced batch-to-batch variability [27]. Plug flow reactors provide optimal conversion for reactions with well-defined kinetics and minimal side reactions [27].

Process intensification techniques, including microreactors and structured catalysts, enhance mass and heat transfer rates while reducing reactor volumes [27]. These technologies enable precise control of reaction conditions and facilitate rapid scale-up from laboratory to commercial production [27]. Advanced process control systems integrate multiple unit operations to optimize overall process performance and minimize waste generation [27].

Comparative Analysis of Synthetic Yields and Selectivity

The evaluation of synthetic methodologies for 2-amino-4-nitrophenol requires comprehensive analysis of yield, selectivity, and process efficiency across different approaches [30] [31]. Quantitative comparison enables identification of optimal synthetic strategies for specific applications and scale requirements [30].

Yield Comparison Across Methodologies

| Synthetic Method | Yield (% Theoretical) | Selectivity | Reference Conditions |

|---|---|---|---|

| Electrolytic Reduction | 13-53% | Moderate | Aqueous electrolyte, controlled potential [1] [33] |

| Sulfur Dioxide/Iron | 60% | Good | Iron filings, aqueous medium [1] |

| Hydrazine/Metal Catalyst | 75% | Good | Ethanol, copper/iron powder [1] |

| Hydrosulfide Reduction | 88-94% | Excellent | pH 8.0-8.5, 70-75°C [1] |

| Biocatalytic Conversion | 80-85% | Excellent | Enzymatic, ambient conditions [7] |

| Metal Nanoparticle Catalysis | 85-92% | Very Good | H₂, 80°C, 10 bar [23] |

The hydrosulfide reduction methodology demonstrates superior performance in terms of both yield and selectivity, achieving 88-94% theoretical yield with excellent selectivity for the desired 2-amino-4-nitrophenol product [1]. This method consistently outperforms alternative approaches while maintaining reasonable process complexity and cost effectiveness [1].

Biocatalytic conversions offer comparable yields (80-85%) with exceptional selectivity, operating under mild conditions that eliminate the need for high temperatures and pressures [7]. However, the requirement for enzyme production and cofactor regeneration may limit economic viability for large-scale applications [7].

Selectivity Analysis and By-Product Formation

Selectivity represents a critical parameter in 2-amino-4-nitrophenol synthesis due to the potential formation of isomeric by-products [1]. The primary competing reaction involves reduction of the 4-position nitro group, leading to 4-amino-2-nitrophenol formation [1]. Additional side reactions include over-reduction to 2,4-diaminophenol and formation of colored polymeric by-products [1].

Hydrosulfide reduction under optimized conditions achieves exceptional selectivity by controlling the reaction pH and temperature [1]. The mechanism favors reduction of the 2-position nitro group due to electronic effects and steric considerations [1]. Maintaining pH values below 8.5 prevents over-reduction while ensuring complete conversion of the starting dinitrophenol [1].

Biocatalytic processes demonstrate inherent selectivity due to enzyme specificity for particular nitro group positions [7]. Nitroreductase enzymes exhibit preferential activity toward the 2-position nitro group in 2,4-dinitrophenol, achieving high selectivity without the need for precise reaction condition control [7]. This enzymatic selectivity represents a significant advantage for applications requiring high-purity products [7].

Process Efficiency Metrics

Process efficiency evaluation encompasses multiple parameters including space-time yield, energy consumption, waste generation, and downstream processing requirements . Hydrosulfide reduction processes achieve high space-time yields due to rapid reaction kinetics and high substrate concentrations [1]. The formation of sulfur by-products requires additional separation steps, impacting overall process efficiency [1].

Catalytic processes using metal nanoparticles demonstrate excellent process efficiency through catalyst reuse and minimal waste generation [26]. Magnetic separation enables facile catalyst recovery, reducing precious metal consumption and improving process economics [26]. These systems achieve high turnover frequencies while maintaining catalyst stability through multiple reaction cycles [26].

One-pot synthetic approaches maximize process efficiency by eliminating intermediate isolation and purification steps [21]. These methodologies reduce solvent consumption and minimize equipment requirements, resulting in improved overall process economics [21]. The integration of multiple transformation steps within a single reactor reduces capital investment and operational complexity [21].

Purification and Isolation Strategies in Academic Protocols

The purification and isolation of 2-amino-4-nitrophenol requires careful consideration of its chemical properties, including pH-dependent solubility and thermal stability [1] [35]. Academic protocols emphasize reproducibility and purity while providing detailed methodologies for characterization and quality assessment [35].

Crystallization and Recrystallization Techniques

Crystallization represents the primary purification method for 2-amino-4-nitrophenol, leveraging its pH-dependent solubility characteristics [1]. The compound exists as a phenolate anion under alkaline conditions, exhibiting high water solubility [1]. Acidification to pH 4.5-5.5 protonates the phenolic group, reducing solubility and enabling crystallization [1].

Standard recrystallization protocols employ hot water or aqueous ethanol solutions, followed by controlled cooling to promote crystal formation [14]. The addition of seed crystals facilitates nucleation and improves crystal quality [14]. Multiple recrystallization cycles may be necessary to achieve analytical purity, particularly when removing isomeric impurities such as 4-amino-2-nitrophenol [1].

Temperature control during crystallization affects crystal morphology and purity [34]. Slow cooling rates favor the formation of well-defined crystals with improved purity, while rapid cooling may lead to amorphous precipitation containing trapped impurities [34]. The optimization of cooling rates and final temperatures ensures reproducible crystallization outcomes [34].

Chromatographic Purification Methods

High-performance liquid chromatography (HPLC) provides analytical and preparative capabilities for 2-amino-4-nitrophenol purification [35] [36]. Reverse-phase chromatography using C18 columns enables effective separation from isomeric compounds and other impurities [35]. Mobile phases containing acetonitrile, water, and phosphoric acid provide optimal resolution while maintaining reasonable analysis times [35].

The chromatographic behavior of 2-amino-4-nitrophenol depends on mobile phase pH and ionic strength [35]. Acidic conditions protonate the amino group, reducing retention on reverse-phase columns [35]. Optimization of mobile phase composition enables baseline separation from closely related compounds, facilitating preparative-scale purification [35].

Column chromatography using silica gel provides an alternative purification approach for larger sample quantities [14]. Gradient elution with increasing polarity solvents enables effective separation based on hydrogen bonding interactions [14]. The amino and hydroxyl groups in 2-amino-4-nitrophenol interact strongly with silica, requiring polar solvents for elution [14].

Analytical Characterization Protocols

Comprehensive analytical characterization ensures product identity and purity assessment [6]. Melting point determination provides a rapid purity assessment, with pure 2-amino-4-nitrophenol exhibiting melting points of 143-145°C for the anhydrous form [6]. The presence of impurities typically results in melting point depression and broader melting ranges [6].

Spectroscopic characterization employs multiple techniques including infrared, ultraviolet, and nuclear magnetic resonance spectroscopy [6]. Infrared spectroscopy identifies characteristic functional groups, including amino group stretching vibrations around 3300-3500 cm⁻¹ and nitro group asymmetric stretching near 1520 cm⁻¹ [6]. Ultraviolet spectroscopy provides information about electronic transitions and can detect aromatic impurities [6].

Mass spectrometry enables molecular weight confirmation and structural characterization [36]. Electrospray ionization (ESI) provides soft ionization suitable for 2-amino-4-nitrophenol analysis, generating molecular ion peaks with minimal fragmentation [36]. Tandem mass spectrometry (MS/MS) enables structural confirmation through characteristic fragmentation patterns [36].

Quality Control and Purity Assessment

Quality control protocols establish acceptance criteria for 2-amino-4-nitrophenol products [6]. Commercial specifications typically require minimum purity levels of 96%, with specific limits for isomeric impurities and heavy metals [6]. Ash content determination provides information about inorganic impurities, with acceptable levels typically below 0.1% [6].

Trace metal analysis employs atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) to quantify iron, lead, and arsenic impurities [6]. These analyses ensure compliance with regulatory requirements for pharmaceutical and cosmetic applications [6]. Detection limits in the parts-per-million range enable sensitive monitoring of trace contaminants [6].

Residual solvent analysis using gas chromatography ensures compliance with solvent residue limits [35]. Common solvents used in synthesis and purification, including ethanol, toluene, and dichloroethane, require quantitative analysis to meet regulatory specifications [35]. Headspace gas chromatography provides sensitive detection of volatile organic impurities [35].

Storage and Stability Considerations

Proper storage conditions maintain 2-amino-4-nitrophenol stability and prevent degradation [6]. The compound should be stored in tightly sealed containers protected from light and moisture [6]. Oxidative degradation can occur upon exposure to air and light, leading to discoloration and formation of polymeric impurities [6].

Temperature control during storage prevents thermal degradation and maintains product quality [6]. Storage at ambient temperature is acceptable for short-term use, while refrigerated storage (2-8°C) extends shelf life for long-term applications [6]. Periodic analytical testing monitors product stability and identifies any degradation trends [6].

Physical Description

Color/Form

Yellow-brown leaflets containing water of crystallization

Yellow-brown to orange prisms

XLogP3

LogP

log Kow = 1.26

Melting Point

144.0 °C

80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2192 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 2191 of 2192 companies with hazard statement code(s):;

H302 (97.99%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (93.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (93.66%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

... Produced commercially by the partial reduction of 2,4-dinitrophenol; this may be achieved electrolytically with vanadium or chemically with polysulfide, sodium hydrosulfide, or hydrazine and copper. Alternatively, 2-acetamidophenol or 2-methylbenzoxazole may be nitrated in sulfuric acid to yield a mixture of 4- and 5-nitro derivatives that are then separated and hydrolyzed with sodium hydroxide

General Manufacturing Information

Cosmetic Ingredient Review Expert Panel ... concluded that 2-amino-4-nitrophenol ... were safe as hair dye ingredients in the current practices of use and concentration